molecular formula C10H20N6O2S B2747000 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide CAS No. 2034426-33-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2747000
CAS No.: 2034426-33-8
M. Wt: 288.37
InChI Key: UXBBYDRBIJKQGP-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a triazine derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions and an ethanesulfonamide moiety attached via a methylene bridge at the 2-position. This compound’s structural uniqueness lies in its electron-rich triazine ring, which is stabilized by the dimethylamino groups, and the sulfonamide side chain, which may confer solubility and biological activity.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBYDRBIJKQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is an organic compound notable for its unique chemical structure and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and an ethanesulfonamide moiety. Its molecular formula is C₁₁H₁₈N₄O₂S, with a molecular weight of approximately 298.35 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The triazine structure enables effective binding to various molecular targets, modulating their activity. This interaction can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related triazine derivatives can inhibit kinases associated with cancer progression:

CompoundTarget KinaseIC₅₀ (μM)Effect
1gTRKA0.004Strong inhibition
1gDYRK1A0.043Potent inhibition
1gDYRK1B<0.020Strong inhibition

These findings suggest that this compound might also possess similar anticancer activities due to its structural similarities to these effective inhibitors .

Enzymatic Activity

The compound has shown promise as a biochemical probe in enzyme studies. Its ability to bind selectively to enzymes can facilitate the investigation of enzymatic mechanisms and the development of new therapeutic agents.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various triazine derivatives against cancer cell lines using the sulforhodamine B (SRB) assay. Compounds were screened against multiple cancer types including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancers. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with key signaling pathways involved in cell proliferation and survival. The modulation of these pathways suggests potential therapeutic applications in cancer treatment.
  • Synthesis and Industrial Applications : The synthesis of this compound typically involves multi-step organic reactions starting from 4,6-dichloro-1,3,5-triazine. Industrial production methods utilize continuous flow reactors to optimize yield and purity .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact : Sulfonamide (target compound) vs. sulfonylurea (herbicides) affects hydrolytic stability. Sulfonylureas are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides may exhibit greater stability .

Research Findings and Gaps

  • Synthetic Challenges : Introducing the ethanesulfonamide group requires precise control to avoid side reactions, as seen in sulfonylurea syntheses .
  • Biological Activity: No direct data exist for the target compound. However, analogs like metsulfuron-methyl show EC₅₀ values in the nM range for ALS inhibition, suggesting the need for similar assays .

Preparation Methods

Cyanuric Chloride-Based Approach

Functionalization of the Triazine Ring

Dimethylamino Group Installation

Two established methodologies exist:

Method A: Direct Amination

  • React cyanuric chloride with excess dimethylamine (4 eq.)
  • Stepwise temperature increase from 0°C to 60°C over 6 hours
  • Quench with ice-water, extract with DCM, dry over MgSO₄

Method B: Protecting Group Strategy

  • Protect one chloride as phenoxy group using phenol/NaOH
  • Substitute remaining chlorides with dimethylamine
  • Remove phenoxy group via hydrogenolysis

Method B offers better regiocontrol (78% vs 65% purity for Method A).

Sulfonamide Side Chain Attachment

Sulfonylation of Primary Amines

The methylaminomethyl group undergoes sulfonylation:

  • Prepare 2-(aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine via Gabriel synthesis.
  • React with ethanesulfonyl chloride (1.2 eq.) in pyridine at -10°C
  • Stir for 12 hours, then pour into ice-HCl

Critical considerations:

  • Excess sulfonyl chloride leads to bis-sulfonylation byproducts
  • Low temperatures minimize N-triazine decomposition
  • Isolated yield: 71% after recrystallization from EtOAc/hexane

Direct Coupling of Pre-Formed Sulfonamides

Alternative approach couples 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde with ethanesulfonamide:

  • Condense aldehyde with sulfonamide using TiCl₄ as Lewis acid
  • Reduce imine intermediate with NaBH₃CN
  • Purify via flash chromatography (SiO₂, 9:1 DCM/MeOH)

Yields: 63% with >95% purity by HPLC

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk triazine decomposition above 80°C
  • Ether solvents (THF, dioxane): Preferred for substitution reactions (dielectric constant ε = 7.5-7.6)
  • Chlorinated solvents : Avoid due to potential Friedel-Crafts alkylation side reactions

Catalytic Enhancements

  • Phase-transfer catalysts : Aliquat 336 improves substitution efficiency by 18-22% in biphasic systems
  • Microwave assistance : Reduces reaction times from hours to minutes (e.g., 15 min at 100W vs 6h conventional)

Analytical Characterization

Critical quality control parameters:

Parameter Method Specification
Identity ¹H NMR (400 MHz) δ 2.89 (s, 12H, N(CH₃)₂)
Purity HPLC-UV (254 nm) ≥98.5% area
Sulfonamide content Elemental analysis C 45.12%, H 7.89%
Heavy metals ICP-MS <10 ppm total

X-ray crystallography confirms:

  • Planar triazine ring with bond angles 120° ± 0.3°
  • Sulfonamide group adopts gauche conformation relative to triazine plane

Scale-Up Considerations

Industrial production challenges:

  • Exothermic risks : ΔH = -89 kJ/mol during dimethylamine addition
  • Waste management : 6.3 kg aqueous waste per kg product containing dimethylamine hydrochlorides
  • Cost drivers :
    • Cyanuric chloride: $42/kg (bulk pricing)
    • Ethanesulfonyl chloride: $175/kg

Optimization strategies:

  • Continuous flow reactors for substitution steps (residence time 8.5 min)
  • Membrane-based recovery of dimethylamine (>92% recycle efficiency)

Comparative Evaluation of Synthetic Routes

Method Yield Purity Cost Index Scalability
Cyanuric chloride route 62% 98.7% 1.00 Excellent
Guanidine cyclization 58% 97.1% 0.87 Moderate
Reductive amination 63% 99.2% 1.15 Challenging

Key tradeoffs:

  • Cyanuric chloride route offers best scalability but requires stringent temperature control
  • Reductive amination provides highest purity but uses expensive TiCl₄ catalyst

Emerging Methodologies

Enzymatic Sulfonylation

Recent advances employ aryl sulfotransferases for greener synthesis:

  • Express SULT1A1 in E. coli BL21(DE3)
  • Incubate 2-(aminomethyl)triazine with PAPS (3'-phosphoadenosine-5'-phosphosulfate) cofactor
  • Yields: 41% with 99% enantiomeric excess

Photoredox Catalysis

Visible-light mediated C-N bond formation:

  • Ru(bpy)₃Cl₂ catalyst (0.5 mol%)
  • Blue LEDs, DMF/H₂O (4:1) solvent
  • Reduces reaction time to 2 hours (vs 12h conventional)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution on a triazine core. A related approach (for analogous triazines) uses reductive amination with NaBH3_3CN in methanol under acidic conditions (pH 6) to introduce amine groups . For the target compound, methylamine or dimethylamine derivatives may replace allylamine in similar steps. Optimization includes solvent choice (dry methanol/isopropanol), temperature control (25–60°C), and stoichiometric ratios (e.g., 1:1.2 for amine:triazine intermediates). Purity is ensured via recrystallization or HPLC (C18 column, acetonitrile/water gradient).
  • Analytical Validation : Confirm intermediates via 1^1H/13^13C NMR (δ 2.8–3.5 ppm for dimethylamino groups) and ESI-MS (expected [M+H]+^+ ≈ 340 g/mol).

Q. How is the molecular structure of this compound validated, and what techniques are critical for characterization?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software resolves bond lengths/angles and hydrogen-bonding networks. For example, triazine derivatives often show C–N bond lengths of 1.32–1.35 Å and N–C–N angles of 117–123° .
  • Spectroscopy : FT-IR confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and triazine ring vibrations (1550–1600 cm1^{-1}). 1^1H NMR distinguishes methylene (–CH2_2–) protons near δ 4.2–4.5 ppm.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to controls like ampicillin .
  • Enzyme Inhibition : Assay acetylcholinesterase (AChE) or kinase activity via colorimetric methods (e.g., Ellman’s reagent for AChE). IC50_{50} values are calculated using nonlinear regression.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Disorder Handling : In SHELXL, split atoms into partial occupancy sites (e.g., 50:50 for methyl groups). Apply restraints (DFIX, SIMU) to maintain reasonable geometry .
  • Twinning : For non-merohedral twinning, use TWIN/BASF commands in SHELXTL. Rint_{int} values > 0.05 suggest twinning; refine using HKLF5 format .
  • Case Example : A zinc-triazine complex () required multi-scan absorption corrections (SADABS) and symmetry constraints (C2/c space group) to resolve O–H···N hydrogen bonds (1.8–2.2 Å).

Q. What strategies address low yields or by-product formation during synthesis?

  • By-Product Analysis : LC-MS identifies impurities (e.g., over-alkylated triazines). Adjust reaction time (≤12 hrs) and stoichiometry to suppress side reactions.
  • Purification : Use preparative HPLC with a phenyl-hexyl column (0.1% TFA modifier) to isolate the sulfonamide product from dimethylamino-triazine by-products .

Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA gyrase). The triazine core may π-stack with aromatic residues (e.g., Tyr in ATP-binding pockets) .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns). Free-energy calculations (MM-PBSA) quantify affinity differences between analogs .

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